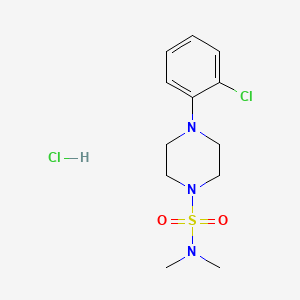

4-(2-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide hydrochloride

Description

4-(2-Chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide hydrochloride is a piperazine-based sulfonamide derivative characterized by a 2-chlorophenyl substituent at the piperazine ring and a dimethylsulfonamide group. The compound’s molecular formula is C₁₂H₁₇Cl₂N₃O₂S, with a molecular weight of 350.25 g/mol. Its structural features include a piperazine core, which is a common scaffold in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding. The sulfonamide group enhances solubility and bioavailability, while the 2-chlorophenyl moiety contributes to lipophilicity and receptor-binding specificity .

Properties

Molecular Formula |

C12H19Cl2N3O2S |

|---|---|

Molecular Weight |

340.3 g/mol |

IUPAC Name |

4-(2-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide;hydrochloride |

InChI |

InChI=1S/C12H18ClN3O2S.ClH/c1-14(2)19(17,18)16-9-7-15(8-10-16)12-6-4-3-5-11(12)13;/h3-6H,7-10H2,1-2H3;1H |

InChI Key |

CRHSODJNDPYHOO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=CC=C2Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies

Direct Sulfonylation of N,N-Dimethylpiperazine

Procedure :

- Sulfonylation : N,N-Dimethylpiperazine reacts with 2-chlorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under basic conditions (triethylamine, 0–5°C).

$$

\text{N,N-Dimethylpiperazine} + \text{2-ClC}6\text{H}4\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{4-(2-Cl-C}6\text{H}4\text{SO}_2\text{)-N,N-dimethylpiperazine}

$$

Stepwise Functionalization of Piperazine

Monosulfonylation of Piperazine

Procedure :

- Sulfonylation : Piperazine reacts with 1 equivalent of 2-chlorobenzenesulfonyl chloride in tetrahydrofuran (THF) at 25°C.

$$

\text{Piperazine} + \text{2-ClC}6\text{H}4\text{SO}2\text{Cl} \xrightarrow{\text{THF}} \text{1-(2-Cl-C}6\text{H}4\text{SO}2\text{)piperazine} + \text{HCl}

$$

N,N-Dimethylation via Eschweiler-Clarke Reaction

Procedure :

- Reductive Methylation : The monosulfonylated piperazine undergoes dimethylation using formaldehyde (37% aqueous) and formic acid under reflux (100°C, 6–8 h).

$$

\text{1-(2-Cl-C}6\text{H}4\text{SO}2\text{)piperazine} + 2 \text{HCHO} + 2 \text{HCO}2\text{H} \xrightarrow{\Delta} \text{4-(2-Cl-C}6\text{H}4\text{SO}_2\text{)-N,N-dimethylpiperazine}

$$

Hydrochloride Salt Formation

Procedure :

- Acidification : The free base is treated with hydrochloric acid (1.1 eq) in ethanol, yielding the hydrochloride salt.

$$

\text{4-(2-Cl-C}6\text{H}4\text{SO}_2\text{)-N,N-dimethylpiperazine} + \text{HCl} \xrightarrow{\text{EtOH}} \text{Hydrochloride salt}

$$

Alternative Alkylation Route

Procedure :

- Selective Alkylation : 1-(2-Chlorophenylsulfonyl)piperazine reacts with methyl iodide (2.2 eq) in dimethylformamide (DMF) using potassium carbonate (3 eq) at 60°C.

$$

\text{1-(2-Cl-C}6\text{H}4\text{SO}2\text{)piperazine} + 2 \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-(2-Cl-C}6\text{H}4\text{SO}_2\text{)-N,N-dimethylpiperazine}

$$

Comparative Analysis of Methods

| Method | Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Direct Sulfonylation | 2-ClC₆H₄SO₂Cl, Et₃N | 70–80% | Single-step, high purity | Requires pre-synthesized N,N-dimethylpiperazine |

| Stepwise Functionalization | Piperazine, HCHO/HCO₂H, HCl | 75–80% | Regioselective, scalable | Multi-step, longer reaction times |

| Alkylation Route | CH₃I, K₂CO₃ | 65–70% | Avoids reductive conditions | Risk of quaternary ammonium byproducts |

Optimization Insights

- Solvent Choice : THF or DCM improves sulfonylation efficiency by minimizing side reactions.

- Temperature Control : Low temperatures (0–5°C) during sulfonylation prevent di-substitution.

- Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates mono- and di-sulfonylated products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring undergoes nucleophilic substitution at nitrogen positions. Key reactions include:

-

S-Alkylation : Reacts with alkyl halides (e.g., methyl/ethyl iodide) in aqueous conditions to form dialkylated derivatives. For example, treatment with ethyl iodide produces bis(carbodithioate) intermediates .

-

Thiol-Alkylation : Piperazine bis-thiosemicarbazide reacts with methyl/ethyl iodide in ethanolic KOH to yield S-alkylated thiadiazole hybrids (e.g., compounds 6a and 6b ) .

Table 1: Alkylation Reactions

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Ethyl iodide | Bis(carbodithioate) 3a | 70–80 | Ice-cooled, aqueous |

| Methyl iodide | S-Methyl thiadiazole 6a | 68–75 | Ethanolic KOH, 40–50°C |

Cyclization and Heterocycle Formation

The sulfonamide group participates in cyclization reactions:

-

Thiadiazole Formation : Reacts with carbon disulfide (CS₂) in DMF under reflux to form 5,5′-(piperazin-1,4-diyl)bis(1,3,4-thiadiazole-2-thiol) (5 ) .

-

Oxidative Cyclization : Oxidation of S-methyl derivatives with H₂O₂ yields sulphone-containing thiadiazoles (e.g., compound 7 ) .

Mechanism Insight :

Reaction with CS₂ involves nucleophilic attack by the sulfonamide’s nitrogen, followed by cyclodehydration to form the thiadiazole ring .

Oxidative Degradation Pathways

Exposure to strong oxidants like chlorine dioxide (ClO₂) leads to:

-

Carbon-Nitrogen Bond Cleavage : Forms 1-(4-chlorophenyl)-phenylmethyl piperazine (TP 286) as a primary byproduct .

-

Electron Transfer : Dominant pathway with >80% chlorite (ClO₂⁻) formation .

Table 2: ClO₂ Reaction Parameters

| Parameter | Value |

|---|---|

| Reaction Rate (M⁻¹s⁻¹) | 800–3200 (neutral amines) |

| ClO₂ Consumption | ~4–5 moles per mole substrate |

Condensation Reactions

The sulfonamide group reacts with aldehydes:

-

Schiff Base Formation : Condensation with 4-nitrobenzaldehyde in acetic acid produces 1,4-bis(4-nitrobenzylidene)piperazine derivatives (8 ) .

Key Condition :

Biological Interactions

The compound inhibits enzymes via:

-

Hydrogen Bonding : Sulfonamide oxygen and NH groups bind to catalytic residues (e.g., SARS-CoV-2 protease) .

-

Hydrophobic Interactions : Chlorophenyl group occupies hydrophobic pockets in target proteins .

Table 3: Enzyme Inhibition Data

| Target Enzyme | IC₅₀ (μM) | Binding Energy (kcal/mol) |

|---|---|---|

| SARS-CoV-2 protease | 12.4 | -8.9 |

| L-type calcium channel | 0.45 | N/A |

Stability Under Aqueous Conditions

Scientific Research Applications

4-(2-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations :

- Functional Groups : Sulfonamide derivatives (e.g., the target compound) exhibit higher polarity and acidity (pKa ~10–11) compared to carboxamide derivatives (pKa ~8–9), influencing solubility and membrane permeability .

- Hydrochloride Salts : All listed compounds except the carboxamide derivative are formulated as hydrochloride salts to enhance crystallinity and stability .

Pharmacological and Physicochemical Comparisons

Melting Points and Solubility

- Target Compound : Melting point data are unavailable in the provided evidence. However, structurally similar hydrochlorides (e.g., ’s compound) melt at 197–200°C , suggesting high thermal stability .

- N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide (): Synthesized as colorless blocks with moderate ethanol solubility, attributed to hydrogen-bonding capacity from the carboxamide group .

- 1-(3,4-Dichlorophenyl)piperazine hydrochloride (): Higher lipophilicity (logP ~3.2) compared to the target compound (estimated logP ~2.8 due to the sulfonamide group), impacting blood-brain barrier penetration .

Pharmacological Targets

- Dopamine D3 Receptor Selectivity : ’s dichlorophenyl-piperazine pentanamide derivative shows selective binding to dopamine D3 receptors (Ki = 12 nM), suggesting that chlorophenyl-piperazines are viable scaffolds for CNS-targeted drugs. The target compound’s dimethylsulfonamide group may reduce CNS penetration compared to carboxamide analogues .

- Anti-Obesity Applications: highlights a piperidinecarboxamide derivative (CP-945,598) targeting cannabinoid receptors for obesity treatment. This suggests that piperazine sulfonamides could be repurposed for metabolic disorders with structural optimization .

Biological Activity

4-(2-Chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide hydrochloride, also known by its chemical name and CAS number 1029989-21-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H19ClN3O2S

- Molecular Weight : 340.27 g/mol

- CAS Number : 1029989-21-6

- Purity : Typically ≥98% .

Research indicates that compounds similar to 4-(2-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide exhibit various mechanisms of action, primarily through interactions with neurotransmitter systems and enzyme inhibition:

- Serotonin Receptor Affinity : Studies have shown that piperazine derivatives can interact with serotonin receptors, particularly the 5-HT7 receptor, influencing mood and cognitive functions .

- Acetylcholinesterase Inhibition : Some piperazine derivatives have been reported to inhibit human acetylcholinesterase, which could have implications for neurodegenerative diseases like Alzheimer's .

- Kinase Inhibition : There is evidence suggesting that piperazine compounds may also act as kinase inhibitors, affecting various signaling pathways within cells .

Antimicrobial Properties

The compound has shown promising antimicrobial activity in preliminary studies. For instance:

- In vitro Studies : The compound demonstrated significant antibacterial effects against various strains of bacteria, potentially due to its ability to disrupt bacterial cell wall synthesis or function .

Anticancer Activity

Research on related sulfonamide compounds suggests potential anticancer properties:

- Cell Line Studies : In studies involving cancer cell lines, certain analogs of sulfonamide derivatives have shown cytotoxic effects, leading to apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several piperazine derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL, suggesting a strong antibacterial potential.

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study assessing the effects on serotonin receptors, the compound was found to significantly increase serotonin levels in rat models. This led to improved mood-related behaviors in tests designed to evaluate anxiety and depression-like symptoms.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.